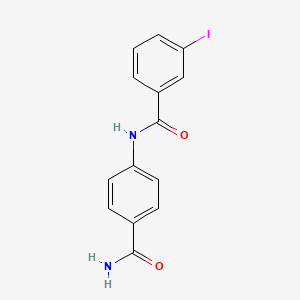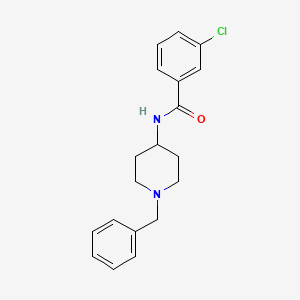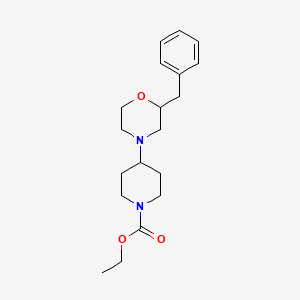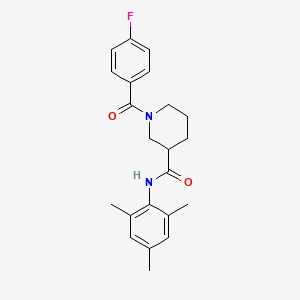![molecular formula C13H11Br2N3 B6110516 2-[(5-Bromo-2-iminopyridin-1-yl)methyl]benzonitrile;hydrobromide](/img/structure/B6110516.png)
2-[(5-Bromo-2-iminopyridin-1-yl)methyl]benzonitrile;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Bromo-2-iminopyridin-1-yl)methyl]benzonitrile;hydrobromide is a chemical compound that features a brominated pyridine ring attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-iminopyridin-1-yl)methyl]benzonitrile typically involves the reaction of 5-bromo-2-aminopyridine with a benzonitrile derivative under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
2-[(5-Bromo-2-iminopyridin-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
2-[(5-Bromo-2-iminopyridin-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(5-Bromo-2-iminopyridin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine used in similar synthetic applications.
5-Bromo-2-iodopyridine: Another brominated pyridine derivative with applications in coupling reactions.
5-Bromo-2-(1H-imidazol-1-yl)pyrimidine: A compound with a similar structure and used in selective palladium-catalyzed cross-coupling reactions.
Uniqueness
2-[(5-Bromo-2-iminopyridin-1-yl)methyl]benzonitrile is unique due to its specific combination of a brominated pyridine ring and a benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
2-[(5-bromo-2-iminopyridin-1-yl)methyl]benzonitrile;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3.BrH/c14-12-5-6-13(16)17(9-12)8-11-4-2-1-3-10(11)7-15;/h1-6,9,16H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJDEVZTCMNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=N)Br)C#N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-thiophenecarboxamide](/img/structure/B6110461.png)
![3-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6110468.png)

![2-(2-{[4-(diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6110502.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6110509.png)
![1-(1-benzofuran-2-yl)-2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6110519.png)
![2-amino-7-(2,4-dichlorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B6110523.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B6110525.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-propionylprolinamide](/img/structure/B6110536.png)
![2-[(2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)thio]pyridine](/img/structure/B6110547.png)
![2-(2-phenylethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine](/img/structure/B6110550.png)
